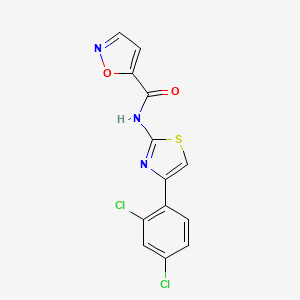
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C13H7Cl2N3O2S and its molecular weight is 340.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-(2,4-dichlorophenyl)thiazol-2-yl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a thiazole ring, an isoxazole moiety, and a carboxamide functional group. The presence of the 2,4-dichlorophenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives, including those similar to this compound. For instance:
- Broad-spectrum Activity : Compounds with thiazole rings have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. In vitro studies indicated that certain thiazole derivatives exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE) .
- Mechanism of Action : The antimicrobial mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. For example, the thiazole derivatives were shown to inhibit key enzymes involved in bacterial growth .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound 3h | MRSA | 8 | |
| Compound 7 | VRE | 16 | |
| Compound 9f | Candida auris | 4 | |
| Compound 14f | E. faecium | 32 |
Anticancer Activity
The anticancer potential of this compound has also been investigated. Structure-activity relationship (SAR) studies indicate that modifications to the thiazole and isoxazole components can significantly influence cytotoxicity against various cancer cell lines.
Case Studies
- Caco-2 Cell Line : In studies involving Caco-2 colorectal adenocarcinoma cells, compounds similar to this compound showed a notable decrease in cell viability (up to 39.8% compared to untreated controls), indicating promising anticancer activity .
- A549 Cell Line : Comparatively, the same compounds exhibited less efficacy against A549 human pulmonary adenocarcinoma cells, suggesting a selective action that could be exploited for targeted therapies .
Table 2: Anticancer Activity Against Selected Cell Lines
| Compound Name | Cell Line | Viability Reduction (%) | Reference |
|---|---|---|---|
| Compound A | Caco-2 | 39.8 | |
| Compound B | A549 | 31.9 | |
| Compound C | Caco-2 | 20.6 |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups such as chlorine enhances the reactivity and binding affinity to biological targets.
- Substituent Positioning : The positioning of substituents on the thiazole ring has been shown to influence both antimicrobial and anticancer activities significantly .
Propiedades
IUPAC Name |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O2S/c14-7-1-2-8(9(15)5-7)10-6-21-13(17-10)18-12(19)11-3-4-16-20-11/h1-6H,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYTZOXJLPFKEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CSC(=N2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













